5-Fluoro-2-iodotoluene
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex, involving multiple steps and reagents. For instance, the synthesis of 5-deoxy-5-fluoro-D-xylofuranose was achieved through an exchange reaction using a toluene-p-sulphonyl derivative and tetrabutyl ammonium fluoride, indicating the use of fluoride sources in the synthesis of fluorinated compounds . Similarly, the synthesis of 5-fluorotriazoles from 5-iodotriazoles using AgF as a fluoride source suggests a potential route for the synthesis of 5-Fluoro-2-iodotoluene by substituting a fluorine atom for an iodine atom on the aromatic ring . Additionally, the reaction of p-iodotoluene difluoride with terminal alkynes to produce fluoroalkenyliodonium salts demonstrates the reactivity of iodotoluene derivatives in the presence of fluorine sources .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-iodotoluene would consist of a toluene ring with a fluorine atom substituted at the 5-position and an iodine atom at the 2-position. The papers do not directly discuss the structure of 5-Fluoro-2-iodotoluene, but they do provide insights into the coordination chemistry of related fluorinated compounds. For example, the coordination modes of 5-fluoroorotic acid with transition metals reveal how the fluorine atom can influence the binding and geometry of the molecule .
Chemical Reactions Analysis
The chemical reactivity of fluorinated aromatic compounds is influenced by the presence of the electronegative fluorine atom, which can affect the electron density on the aromatic ring. The papers describe various reactions involving fluorinated compounds, such as the catalytic difluorination of olefins using p-iodotoluene as a catalyst . This suggests that 5-Fluoro-2-iodotoluene could potentially undergo similar reactions, where the fluorine and iodine substituents play a role in the reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-iodotoluene would be influenced by the presence of both fluorine and iodine atoms. While the papers do not provide specific data on 5-Fluoro-2-iodotoluene, they do discuss properties of related compounds. For example, the synthesis and characterization of fluorinated compounds, such as iodonium salts, involve considerations of their stability and reactivity under various conditions . These properties are crucial for the practical application and handling of such compounds in chemical synthesis.
Scientific Research Applications
Spectroscopic Studies
5-Fluoro-2-iodotoluene has been a subject of interest in spectroscopic studies. The infrared (IR) and Raman spectra of liquid 2-fluoro-5-iodotoluene, along with its ultraviolet (UV) spectra, have been reported. These studies have led to proposed assignments of fundamentals and calculations of thermodynamic functions, demonstrating the compound's utility in understanding molecular vibrations and electronic transitions (Goel, 1984).
Synthesis of Biologically Active Compounds
The compound has been used as a mediator in the electrochemical fluorination of β-dicarbonyl compounds, enabling the direct introduction of fluorine atoms into α-positions. This process yields α-fluoro-β-dicarbonyl compounds, which are important building blocks for biologically active substances (Hara et al., 1998).
Catalytic Fluorination
5-Fluoro-2-iodotoluene has been used in the catalytic fluorination of 1,3-dicarbonyl compounds, employing iodoarene catalysts in the presence of m-CPBA as a terminal oxidant. This process efficiently produces 2-fluoro-1,3-dicarbonyl compounds, highlighting its role in catalytic chemical transformations (Kitamura et al., 2013).
Synthesis of Fluoroalkenes
In synthetic chemistry, p-iodotoluene difluoride, a related compound, has been reacted with terminal alkynes to yield fluoroalkenyliodonium fluorides, which can be further converted to fluoro1-iodoalkenes. This reaction exemplifies the utility of iodotoluenes in the stereoselective synthesis of fluoroalkenes (Yoshida & Hara, 2008).
Fluorination of Alkenes
The fluorination of alkenes using iodoarene difluorides, such as iodotoluene difluoride, has been a topic of research. These studies have highlighted the ability to conduct unusual fluorination reactions, such as fluorinative ring contraction and fluorocyclization, demonstrating the compound's versatility in organic synthesis (Sawaguchi et al., 2000).
Surface Chemistry
Research has also explored the effects of substituents, including fluorotoluene, on the phenyl coupling reaction on the Cu(111) surface, offering insights into the kinetics and mechanistic aspects of surface reactions, which are fundamental in understanding and designing surface-based chemical processes (Meyers & Gellman, 1995).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-1-iodo-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBMDRDQJLUMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951179 | |
Record name | 4-Fluoro-1-iodo-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-iodotoluene | |
CAS RN |
66256-28-8 | |
Record name | 4-Fluoro-1-iodo-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66256-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-1-iodo-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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